Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
CAS No.: 90891-21-7
Cat. No.: VC21539088
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 90891-21-7 |
---|---|
Molecular Formula | C12H18ClNO2 |
Molecular Weight | 243.73 g/mol |
IUPAC Name | ethyl (2S)-2-amino-4-phenylbutanoate;hydrochloride |
Standard InChI | InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1 |
Standard InChI Key | PTFKZMFFSIYCOV-MERQFXBCSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH3+].[Cl-] |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)N.Cl |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)[NH3+].[Cl-] |
Chemical Identity and Structure
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is a chiral amino acid derivative with the molecular formula C₁₂H₁₇NO₂·HCl. The compound features an ethyl ester group, a primary amine, and a phenyl substituent arranged on a butanoate backbone with specific stereochemistry at the C-2 position. The S-configuration at this stereocenter distinguishes it from its enantiomer, providing unique chemical and biological properties.
Basic Identification
The compound is formally identified through several standardized parameters that enable precise chemical recognition and classification within scientific databases and regulatory frameworks.
Table 1: Primary Identification Parameters
Parameter | Value |
---|---|
CAS Number | 90891-21-7 |
Molecular Formula | C₁₂H₁₇NO₂·HCl |
IUPAC Name | ethyl (2S)-2-amino-4-phenylbutanoate;hydrochloride |
Molecular Weight | 243.73 g/mol |
InChI Key | PTFKZMFFSIYCOV-MERQFXBCSA-N |
The unique CAS registry number (90891-21-7) serves as an important identifier in chemical databases and literature . Its IUPAC nomenclature clearly indicates the stereochemistry and functional groups present in the molecule, providing a standardized naming convention for scientific communication.
Structural Representation
The structural formula can be represented through simplified molecular-input line-entry system (SMILES) notation: CCOC(=O)C(CCC1=CC=CC=C1)N.Cl . This representation enables computational analysis and structure-based searching across chemical databases. The compound contains several key functional groups including an ethyl ester, a primary amine, and a phenyl group connected through a flexible carbon chain.
Physical and Chemical Properties
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride exhibits distinctive physical and chemical properties that are relevant to its handling, storage, and application in various research and industrial contexts.
Physical Characteristics
The compound appears as a tan to white powder at standard conditions, with physical properties that facilitate its identification and quality assessment.
Table 2: Physical Properties
Property | Value/Description |
---|---|
Physical Form | Powder |
Color | Tan to White |
Melting Point | 153.0°C to 154.0°C |
Specific Rotation | +39.7° |
Solubility | Soluble in polar organic solvents |
The narrow melting point range (153.0°C to 154.0°C) indicates high purity of the crystalline material . The specific rotation value of +39.7° confirms its optical activity, which is critical for its stereochemical identification and differentiation from its enantiomer.
Chemical Reactivity
As an amino acid derivative, Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride contains functional groups that exhibit characteristic reactivity patterns:
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The primary amine group can undergo nucleophilic reactions, including acylation and alkylation
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The ethyl ester function is susceptible to hydrolysis under basic or acidic conditions
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The phenyl ring can participate in electrophilic aromatic substitution reactions
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The hydrochloride salt formation enhances water solubility compared to the free base
These reactivity patterns have implications for its stability, storage requirements, and chemical transformations in research and synthesis applications.
Analytical Specifications and Quality Parameters
Quality control of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride requires precise analytical specifications to ensure consistency and reliability for research and development purposes.
Parameter | Specification |
---|---|
Assay | 97% |
CAS Min % | 96.0 |
CAS Max % | 100.0 |
Loss on Drying | 1% max. |
Elemental Analysis | 56.76 to 61.48% C, 5.52 to 5.98% N |
Infrared Spectrum | Authentic |
The assay percentage of 97% indicates high purity suitable for most research applications . The elemental analysis parameters provide verification of the compound's identity and purity through quantitative measurement of carbon and nitrogen content.
Analytical Methods
Several analytical techniques are commonly employed to characterize and verify the identity and purity of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride:
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Infrared spectroscopy for functional group identification
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Nuclear Magnetic Resonance (NMR) for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Polarimetry for specific rotation measurement
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Elemental analysis for composition verification
These methods collectively ensure that the compound meets required specifications for research and development applications.
Synonyms and Alternative Nomenclature
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is known by various names across scientific literature and commercial sources, reflecting different naming conventions and historical usage.
Common Alternative Names
The compound is identified through various synonyms in chemical databases and commercial catalogs:
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Ethyl S-2-amino-4-phenylbutanoate hydrochloride
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L-Homophenylalanine ethyl ester hydrochloride
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H-HoPhe-OEt·HCl
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Ethyl L-homoalaninate HCl
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S-Ethyl 2-amino-4-phenylbutanoate hydrochloride
These alternative names provide different perspectives on the compound's structure and relationship to amino acids, particularly emphasizing its connection to phenylalanine as a homologated derivative.
Concentration | Solvent Selection | Storage Recommendation |
---|---|---|
1-10 mM | Appropriate polar solvent | -20°C for short-term storage |
Stock solutions | Aliquot to avoid freeze-thaw cycles | -80°C for long-term storage |
Proper solvent selection is essential for maintaining the compound's stability and preventing degradation during storage. The compound should be dissolved in an appropriate solvent based on the intended application and concentration requirements.
Synthetic Approaches and Related Compounds
Understanding the synthetic pathways for Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride and its relationship to similar compounds provides valuable context for its production and utilization.
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